4-(4-Piperidinylmethoxy)pyridine
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Overview
Description
4-(4-Piperidinylmethoxy)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a piperidinylmethoxy group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Piperidinylmethoxy)pyridine typically involves the reaction of 4-hydroxypyridine with piperidine in the presence of a suitable base. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group is replaced by the piperidinylmethoxy group. Common bases used in this reaction include sodium hydride or potassium carbonate, and the reaction is often carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. This often involves the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
4-(4-Piperidinylmethoxy)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
4-(4-Piperidinylmethoxy)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders and cancer.
Industry: Utilized in the production of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-(4-Piperidinylmethoxy)pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit lysine-specific demethylase 1 (LSD1), an enzyme involved in the regulation of gene expression through histone demethylation. The compound binds to the active site of LSD1, blocking its activity and thereby affecting the expression of genes involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
4-(4-Piperidinylmethoxy)-2-(p-tolyl)pyridine: Similar structure but with an additional p-tolyl group.
4-(4-Piperidinylmethoxy)-3-cyanopyridine: Similar structure but with a cyano group at the 3-position.
Uniqueness
4-(4-Piperidinylmethoxy)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit LSD1 with high specificity makes it a valuable compound in the development of targeted cancer therapies .
Properties
Molecular Formula |
C11H16N2O |
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Molecular Weight |
192.26 g/mol |
IUPAC Name |
4-(piperidin-4-ylmethoxy)pyridine |
InChI |
InChI=1S/C11H16N2O/c1-5-12-6-2-10(1)9-14-11-3-7-13-8-4-11/h3-4,7-8,10,12H,1-2,5-6,9H2 |
InChI Key |
YRBOTPLETYXFCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1COC2=CC=NC=C2 |
Origin of Product |
United States |
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